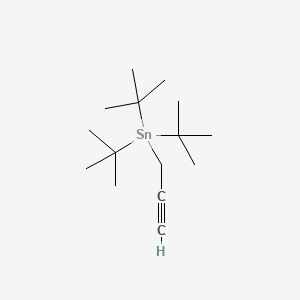![molecular formula C17H27NOSi B14331385 Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol CAS No. 104549-78-2](/img/structure/B14331385.png)
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol is a compound that features a unique combination of cyclopentyl, phenyl, pyrrolidinyl, and silanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol typically involves the reaction of cyclopentyl and phenyl groups with a pyrrolidinyl ethyl silanol precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanone derivatives.
Reduction: Reduction reactions can convert the silanol group to a silane.
Substitution: The compound can participate in substitution reactions where the pyrrolidinyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield silanone derivatives, while reduction can produce silane compounds.
Applications De Recherche Scientifique
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials with specific properties, such as enhanced stability and reactivity
Mécanisme D'action
The mechanism of action of Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol involves its interaction with molecular targets through its silanol group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and stability. The pathways involved may include binding to specific proteins or enzymes, altering their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Phenyl[2-(pyrrolidin-1-yl)ethyl]silanol: Lacks the cyclopentyl group, making it less sterically hindered.
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silane: Similar but with a silane group instead of a silanol group
Uniqueness
Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol is unique due to the presence of the silanol group, which imparts specific reactivity and stability characteristics
Propriétés
Numéro CAS |
104549-78-2 |
|---|---|
Formule moléculaire |
C17H27NOSi |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
cyclopentyl-hydroxy-phenyl-(2-pyrrolidin-1-ylethyl)silane |
InChI |
InChI=1S/C17H27NOSi/c19-20(17-10-4-5-11-17,16-8-2-1-3-9-16)15-14-18-12-6-7-13-18/h1-3,8-9,17,19H,4-7,10-15H2 |
Clé InChI |
WUFUEOYMDAYTGW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)[Si](CCN2CCCC2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


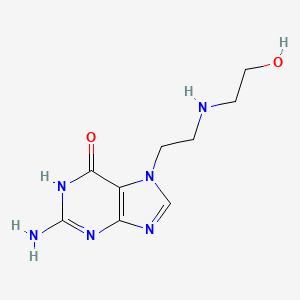
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
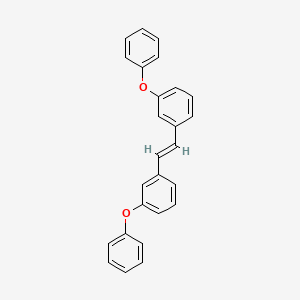
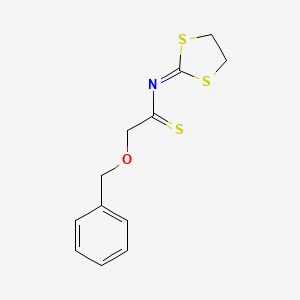
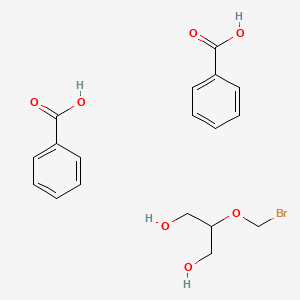

![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)

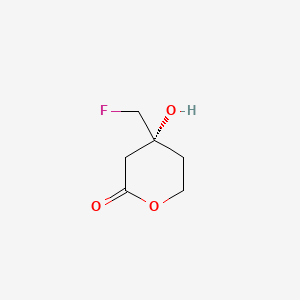

![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
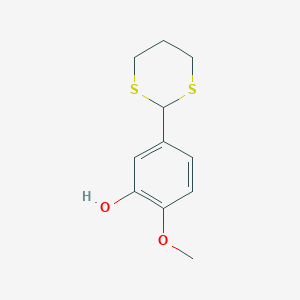
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
